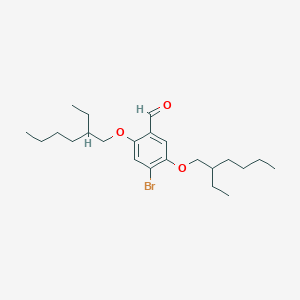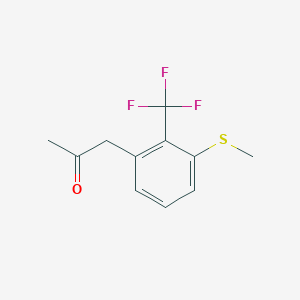
3-((3-Methoxy-3-oxopropyl)disulfanyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Methoxy-3-oxopropyl)disulfanyl)propanoic acid typically involves the reaction of 3-methoxy-3-oxopropanoic acid with a disulfide compound under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes purification steps such as crystallization or chromatography to achieve high purity levels required for research applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-((3-Methoxy-3-oxopropyl)disulfanyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the disulfide bond, yielding thiol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-((3-Methoxy-3-oxopropyl)disulfanyl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in biochemical pathways involving disulfide bonds.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and as a stabilizer in various formulations
Mécanisme D'action
The mechanism of action of 3-((3-Methoxy-3-oxopropyl)disulfanyl)propanoic acid involves its ability to interact with biological molecules through its disulfide bond. This interaction can modulate the activity of enzymes and proteins by forming or breaking disulfide bonds, thereby affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methoxy-3-oxopropanoic acid: Shares the methoxy and oxo functional groups but lacks the disulfide bond.
3-(3-Methoxyphenyl)propanoic acid: Contains a methoxyphenyl group instead of the disulfanyl group.
3-Methoxy-2-nitrobenzoic acid: Contains a nitro group and a benzoic acid structure .
Uniqueness
3-((3-Methoxy-3-oxopropyl)disulfanyl)propanoic acid is unique due to its disulfide bond, which imparts distinct reactivity and stability. This makes it particularly valuable for applications requiring redox-active compounds and for studying disulfide-related biochemical processes .
Propriétés
Formule moléculaire |
C7H12O4S2 |
|---|---|
Poids moléculaire |
224.3 g/mol |
Nom IUPAC |
3-[(3-methoxy-3-oxopropyl)disulfanyl]propanoic acid |
InChI |
InChI=1S/C7H12O4S2/c1-11-7(10)3-5-13-12-4-2-6(8)9/h2-5H2,1H3,(H,8,9) |
Clé InChI |
GMJOKXSUZJDFOA-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCSSCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![7-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B14060574.png)




![benzyl N-[(2-oxo-1,3-oxazolidin-5-yl)methyl]carbamate](/img/structure/B14060605.png)
